2-(3-Bromo-5-methylthiophen-2-yl)acetic acid
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Overview
Description
2-(3-Bromo-5-methylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a thiophene ring, which is further connected to an acetic acid moiety . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid typically involves the bromination of 5-methylthiophene followed by carboxylation . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform . The carboxylation step involves the use of carbon dioxide in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production . This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-methylthiophen-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methylthiophene-2-acetic acid
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide or potassium thiocyanate for substitution . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
2-(3-Bromo-5-methylthiophen-2-yl)acetic acid is widely used in scientific research due to its versatile chemical properties . In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is used in the development of pharmaceuticals and as a probe for studying biological pathways . In industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways . The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity . The compound can modulate various biochemical processes by acting as an inhibitor or activator of specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid include:
- 2-(3-Chloro-5-methylthiophen-2-yl)acetic acid
- 2-(3-Fluoro-5-methylthiophen-2-yl)acetic acid
- 2-(3-Iodo-5-methylthiophen-2-yl)acetic acid .
Uniqueness
The uniqueness of this compound lies in its bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs . This makes it particularly valuable in specific chemical transformations and applications .
Properties
IUPAC Name |
2-(3-bromo-5-methylthiophen-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-2-5(8)6(11-4)3-7(9)10/h2H,3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMYXKBJBYBCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484993-84-1 |
Source
|
Record name | 2-(3-bromo-5-methylthiophen-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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